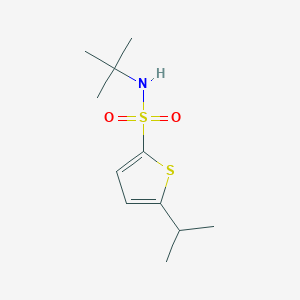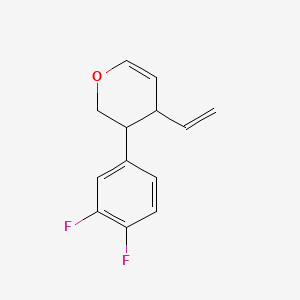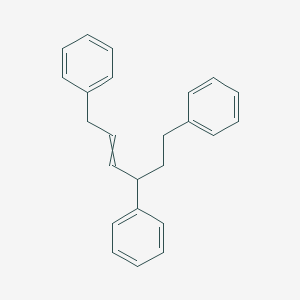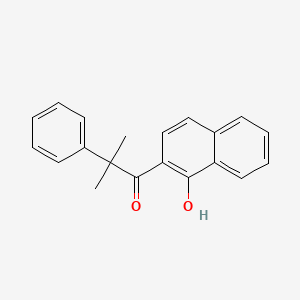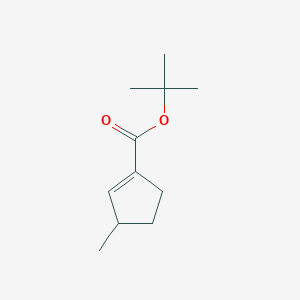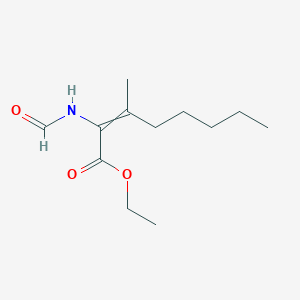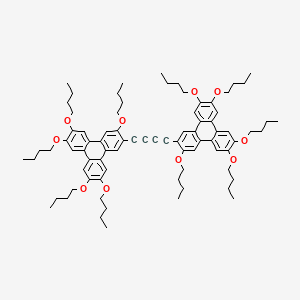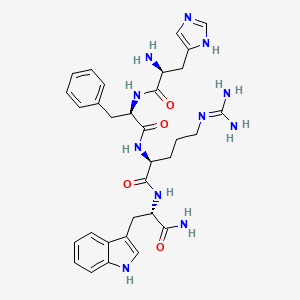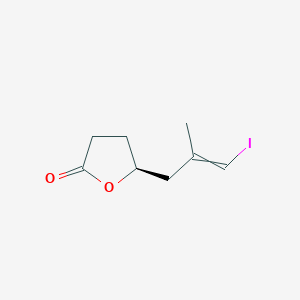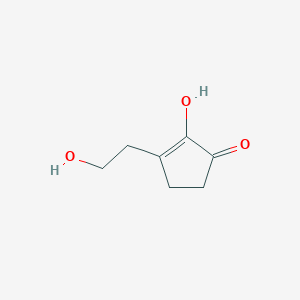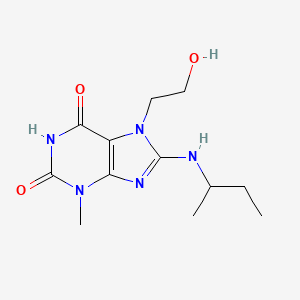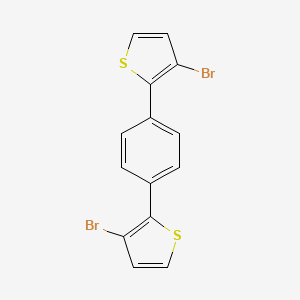
2,2'-(1,4-Phenylene)bis(3-bromothiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis(3-bromothiophene) is an organic compound that belongs to the class of thiophene derivatives It is characterized by the presence of two bromothiophene groups attached to a phenylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) typically involves the coupling of 3-bromothiophene with a phenylene derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the thiophene and phenylene units. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or tetrahydrofuran, under an inert atmosphere .
Industrial Production Methods
Industrial production of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis(3-bromothiophene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form extended conjugated systems.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate reactants and facilitate reactions.
Solvents: Organic solvents like toluene and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives and extended conjugated polymers, which have applications in organic electronics and materials science .
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis(3-bromothiophene) has a wide range of applications in scientific research, including:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various chemical species.
Biological Research:
Wirkmechanismus
The mechanism of action of 2,2’-(1,4-Phenylene)bis(3-bromothiophene) is primarily related to its ability to participate in conjugated systems and facilitate electron transport. The compound’s electronic properties are influenced by the presence of the bromine atoms and the conjugated thiophene rings, which allow for efficient charge transfer and interaction with other molecules. This makes it a valuable component in the design of materials for electronic and optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(2,5-Difluoro-1,4-Phenylene)bis(3-bromothiophene): Similar structure but with fluorine atoms instead of hydrogen on the phenylene ring.
2,2’-(2,3-Difluoro-1,4-Phenylene)bis(2-bromothiophene): Another derivative with different substitution patterns on the phenylene ring.
Uniqueness
2,2’-(1,4-Phenylene)bis(3-bromothiophene) is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of bromine atoms allows for versatile functionalization and coupling reactions, making it a valuable building block in the synthesis of advanced materials .
Eigenschaften
CAS-Nummer |
351444-63-8 |
|---|---|
Molekularformel |
C14H8Br2S2 |
Molekulargewicht |
400.2 g/mol |
IUPAC-Name |
3-bromo-2-[4-(3-bromothiophen-2-yl)phenyl]thiophene |
InChI |
InChI=1S/C14H8Br2S2/c15-11-5-7-17-13(11)9-1-2-10(4-3-9)14-12(16)6-8-18-14/h1-8H |
InChI-Schlüssel |
LSWVJRXWXUBAAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=CS2)Br)C3=C(C=CS3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
